
3-Hydroxy-6-methoxyflavone
Übersicht
Beschreibung
3-Hydroxy-6-methoxyflavone is a type of flavonol, a class of flavonoids . It is also known as 6-Methoxyflavonol . Flavonoids are polyphenolic secondary metabolites usually produced by plants adapting to changing ecological environments over a long period of time .
Synthesis Analysis
Flavone analogs have been successfully synthesized for studies towards anti-dengue activity . The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The utilization of isoflavones and flavonoids as substrates by fungi and actinomycetes for biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions has been described .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-6-methoxyflavone consists of a C16H12O4 formula . The molecular optimization, electronic and vibrational spectral calculations have been carried out for similar compounds .Chemical Reactions Analysis
The biotransformation of isoflavones and flavonoids by fungi and actinomycetes through various reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation to obtain rare and highly active biofunctional derivatives has been reported .Physical And Chemical Properties Analysis
3-Hydroxy-6-methoxyflavone has a molecular weight of 268.26 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 446.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
This compound, like many flavonoids, may have potential use in pharmaceuticals due to its structural similarity to other flavonoids known for their medicinal benefits. These benefits include anticancer , antioxidant , anti-inflammatory , and antiviral properties .
Nutraceutical Applications
Given the role of flavonoids as nutraceuticals, 3-Hydroxy-6-methoxyflavone could be explored for its health benefits when included in dietary supplements, especially for its anti-oxidative and anti-inflammatory properties .
Biomedical Research
Research on flavonoids has documented their pharmacological activities against health disorders such as chronic inflammation, cancer, and cardiovascular complications. This compound could be part of studies aiming to understand the mechanisms of action of flavonoids in these contexts .
Signal Molecules in Plant Interactions
Flavonoids play roles as signal molecules within plants and between plants and other organisms. 3-Hydroxy-6-methoxyflavone could be studied for its role in plant biology and ecology as a signaling compound .
Chemical Synthesis and Modification
The compound’s structure allows for chemical modifications, which can lead to the synthesis of new compounds with potentially enhanced or novel properties. It can serve as a scaffold for further chemical research .
Fluorescent Imaging in Cells
Derivatives of 3-Hydroxyflavone are known for their application in fluorescent imaging due to excited-state intramolecular proton transfer (ESIPT) properties. This specific compound might be used in developing new fluorescent probes for biological imaging .
Wirkmechanismus
Target of Action
3-Hydroxy-6-methoxyflavone primarily targets various cellular proteins and enzymes involved in oxidative stress and inflammation. These targets include key signaling molecules such as kinases and transcription factors that play crucial roles in cellular homeostasis and response to stress .
Mode of Action
The compound interacts with its targets by binding to specific sites on these proteins, leading to modulation of their activity. For instance, it can inhibit the activity of certain kinases, thereby reducing the phosphorylation of downstream targets. This interaction results in decreased activation of pro-inflammatory pathways and reduced oxidative stress .
Biochemical Pathways
3-Hydroxy-6-methoxyflavone affects several biochemical pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting these pathways, the compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase), leading to anti-inflammatory and antioxidant effects .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy-6-methoxyflavone involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body, where it undergoes metabolic transformation primarily in the liver. Its metabolites are then excreted via the kidneys. The bioavailability of the compound is influenced by factors such as its solubility and the presence of metabolic enzymes .
Result of Action
At the molecular level, 3-Hydroxy-6-methoxyflavone’s action results in the downregulation of pro-inflammatory mediators and a reduction in oxidative stress markers. At the cellular level, this leads to decreased inflammation, protection against oxidative damage, and improved cellular function. These effects contribute to the compound’s potential therapeutic benefits in conditions characterized by chronic inflammation and oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of 3-Hydroxy-6-methoxyflavone. For example, the compound may be more stable and effective in slightly acidic environments, which can enhance its absorption and activity. Additionally, the presence of other antioxidants or anti-inflammatory agents can synergistically enhance its effects.
: ChemSpider : De Gruyter : Springer : Springer : ChemSpider : Springer
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-hydroxy-6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGURJSOPVFCIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350947 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-6-methoxyflavone | |
CAS RN |
93176-00-2 | |
| Record name | 6-Methoxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-Hydroxy-6-methoxyflavone revealed by X-ray crystallography?
A1: X-ray crystallography of 3-Hydroxy-6-methoxyflavone reveals several important structural features []:
Q2: Does 3-Hydroxy-6-methoxyflavone exhibit synergistic antimicrobial activity when combined with common antibiotics?
A2: Research indicates that 3-Hydroxy-6-methoxyflavone might possess synergistic antimicrobial properties when combined with certain antibiotics []. While the study primarily focused on screening for potential synergistic effects, further investigation is needed to confirm and elucidate the specific mechanisms underlying this observation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



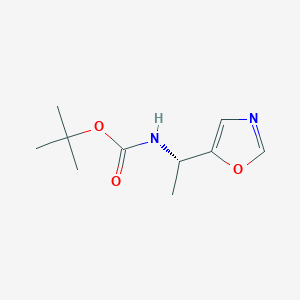

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)
![2-[4-(5-Amino-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B190285.png)
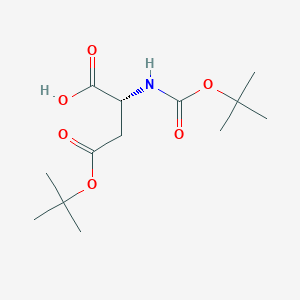
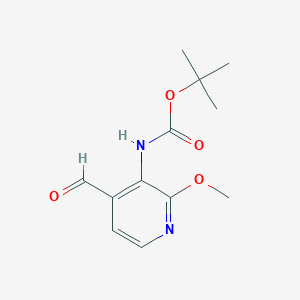
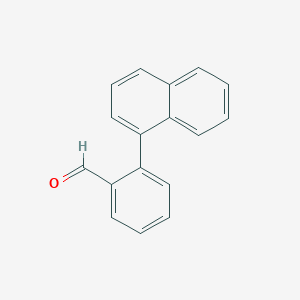


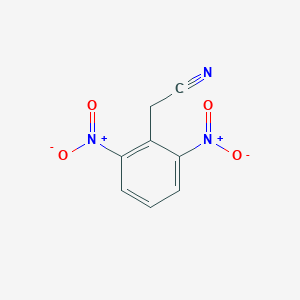

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)

